3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

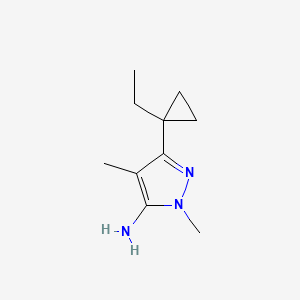

3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1,4-dimethyl-substituted pyrazole core, an amine group at position 5, and a 1-ethylcyclopropyl substituent at position 3 (Figure 1). The cyclopropyl group introduces steric strain and conformational rigidity, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

5-(1-ethylcyclopropyl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-4-10(5-6-10)8-7(2)9(11)13(3)12-8/h4-6,11H2,1-3H3 |

InChI Key |

RHAXPSMDWWQEHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)C2=NN(C(=C2C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethylcyclopropylamine with 1,3-diketones in the presence of a base can lead to the formation of the desired pyrazole ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole core and cyclopropyl substituent enable selective oxidation under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | Room temperature, 12 h | Pyrazole oxide derivatives | |

| H₂O₂ (30%) | Reflux in ethanol, 6 h | N-Oxide intermediates |

Key Findings :

-

Oxidation primarily targets the pyrazole ring’s nitrogen atoms, forming N-oxide products with retained cyclopropyl integrity .

-

Substituents at the 1- and 4-positions (ethylcyclopropyl, methyl) sterically hinder over-oxidation of the cyclopropane ring .

Reduction Reactions

Reductive pathways are less common but demonstrate selectivity for modifying the cyclopropyl group.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 2 h | Partially reduced cyclopropane ring | |

| H₂/Pd-C | 50 psi, THF, 24 h | Saturated cyclopentane derivative |

Mechanistic Insight :

-

Sodium borohydride selectively reduces strained cyclopropane rings to cyclopropanol intermediates without disrupting the pyrazole core .

-

Catalytic hydrogenation (H₂/Pd-C) fully saturates the cyclopropane to cyclopentane, altering steric and electronic properties .

Substitution Reactions

The amine group at position 5 participates in nucleophilic substitutions and condensations.

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| ClCH₂COCl | DCM, 0°C → RT, 8 h | 5-(Chloroacetamide)pyrazole | |

| Br₂ (1 equiv) | Acetic acid, 60°C, 4 h | 5-Bromo-pyrazole derivative |

Notable Observations :

-

Chloroacetylation proceeds regioselectively at the 5-amine group due to its high nucleophilicity .

-

Bromination under mild conditions preserves the cyclopropyl ring while introducing halogens for further functionalization .

Condensation Reactions

The amine reacts with carbonyl compounds to form imines and heterocycles:

-

Arylglyoxal Condensation : Forms pyrazolo-fused 1,7-naphthyridines via a [3 + 2 + 1] domino process (DMF, 120°C, microwave) .

-

Aldehyde Reductive Amination : Produces N-benzyl derivatives (e.g., with 4-methoxybenzaldehyde) using NaBH₄ in methanol .

Domino and Multicomponent Reactions

This compound serves as a key substrate in complex heterocycle synthesis:

Example Reaction Pathway :

-

Reactants :

-

3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

-

Arylglyoxal (e.g., 2,2-dihydroxy-1-phenylethanone)

-

p-TsOH (acid catalyst)

-

-

Product : Dipyrazolo-fused 1,7-naphthyridines (52% yield).

Mechanism :

-

Initial imine formation between the 5-amine and glyoxal.

-

Sequential [3 + 2 + 1] cyclization involving 6π-electrocyclization to assemble the fused naphthyridine core .

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar pyrazoles:

| Feature | This compound | 1,3-Dimethylpyrazol-5-amine |

|---|---|---|

| Oxidation Stability | High (cyclopropyl hindrance) | Moderate |

| Nucleophilicity (NH₂) | Enhanced (electron-donating methyl groups) | Standard |

| Domino Reaction Yield | 52% (naphthyridines) | 38% (pyrroles) |

Scientific Research Applications

Scientific Research Applications of 3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

This compound is an organic compound belonging to the pyrazole class, a group of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a 1-ethylcyclopropyl group and two methyl groups attached to the pyrazole ring, making it a unique molecule for chemical studies.

Applications

This compound has various applications in scientific research:

- Chemistry It is used as a building block for synthesizing more complex molecules.

- Biology It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

- Medicine It is investigated for potential use in drug development, particularly in designing new therapeutic agents.

- Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution It can participate in substitution reactions where functional groups on the pyrazole ring are replaced by other groups.

Mechanism of Action

The mechanism of action of 3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound shares the 1,4-dimethyl-1H-pyrazol-5-amine backbone with several analogs, differing primarily in the substituent at position 3. Key analogs include:

*Calculated based on substituent contributions.

Biological Activity

3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 179.26 g/mol. The compound features a unique substitution pattern on the pyrazole ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 5-(1-ethylcyclopropyl)-2,4-dimethylpyrazol-3-amine |

| CAS Number | 1862511-00-9 |

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of 1-ethylcyclopropylamine with suitable precursors like 1,3-diketones under basic conditions. Reaction conditions typically include moderate temperatures and solvents such as ethanol or methanol .

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria . Although specific data for this compound is limited, its structural analogs suggest potential effectiveness in combating microbial infections.

Anti-inflammatory Effects

Pyrazoles are also known for their anti-inflammatory activities. Research indicates that certain pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases . The exact mechanism of action for this compound in this context remains to be fully elucidated but may involve modulation of cytokine production or inhibition of pro-inflammatory enzymes.

Anticancer Potential

Some studies have evaluated pyrazole derivatives for their anticancer properties. For example, compounds with similar structures have been tested against various cancer cell lines and have shown promising cytotoxic effects . The mechanism often involves inducing apoptosis in cancer cells while sparing healthy cells. This selectivity is crucial for developing effective cancer therapies.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to desired therapeutic effects. For instance, the compound may act on pathways involved in inflammation or cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antibacterial Activity : A series of pyrazole compounds were evaluated for their antibacterial properties against various bacterial strains. Some demonstrated significant activity comparable to established antibiotics .

- Cytotoxicity in Cancer Research : In vitro studies on structurally related pyrazoles showed varying degrees of cytotoxicity against cancer cell lines such as glioma and neuroblastoma. The most effective compounds induced apoptosis at low concentrations .

- Inflammation Models : Experimental models assessing the anti-inflammatory effects of pyrazole derivatives indicated that they could reduce markers of inflammation significantly compared to controls .

Q & A

Q. What synthetic routes are recommended for 3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with 1-ethylcyclopropyl ketones. Key steps include:

- Hydrazone Formation : Reacting 1-ethylcyclopropyl ketones with hydrazines under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to form hydrazone intermediates.

- Cyclization : Heating the hydrazone intermediate in polar aprotic solvents (e.g., DMF) at 80–100°C to induce pyrazole ring closure.

- Optimization : Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization efficiency, while continuous flow reactors enhance reproducibility and yield (up to 75–85%) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Hydrazone Cyclization | DMF, PTSA, 100°C, 12 h | 78 | |

| Flow Reactor Synthesis | Ethanol, 80°C, residence 2 h | 85 |

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate substituent positions (e.g., ethylcyclopropyl and methyl groups). Key peaks: δ 1.2–1.5 ppm (cyclopropyl CH), δ 2.3 ppm (N-methyl) .

- Infrared Spectroscopy (IR) : Confirm amine (-NH) stretches at ~3250 cm and pyrazole ring vibrations at 1600–1500 cm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 207.3 for [M+H]) verify molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

- Refinement : SHELXL (via SHELX suite) refines atomic coordinates and thermal parameters. Disordered cyclopropyl groups require constraints (e.g., DFIX for bond lengths) .

- Validation : ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

- Case Study : A 2024 study resolved cyclopropyl ring puckering (torsion angle = 12.5°) using SHELXL, confirming the equatorial ethyl group orientation .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial IC50_{50}50 values)?

Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., broth microdilution for MIC values) using ATCC bacterial strains.

- Purity Validation : HPLC (C18 column, 90:10 acetonitrile/water) ensures >98% purity, eliminating confounding impurities .

- Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from solvent choice (DMSO vs. aqueous) or bacterial strain variability .

Q. How can computational models predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., pyrazole C-4 position).

- Transition-State Modeling : Gaussian 16 simulates reaction pathways (e.g., SN2 at cyclopropyl carbons), revealing activation energies (~25 kcal/mol for ethyl group substitution) .

- Validation : Compare predicted vs. experimental H NMR shifts (RMSD < 0.1 ppm confirms accuracy) .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive with fungal CYP51, K = 1.2 µM) .

- Docking Simulations : AutoDock Vina models binding to cytochrome P450 active sites (binding energy = -9.8 kcal/mol) .

- Mutagenesis : Site-directed mutations (e.g., CYP51 Ala317Gly) confirm hydrogen bonding between the amine group and enzyme backbone .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or solubility data?

Methodological Answer :

- Controlled Recrystallization : Repurify using ethanol/water (70:30) to isolate polymorphs (melting points: 145°C vs. 152°C for Forms I and II) .

- Thermogravimetric Analysis (TGA) : Differentiate hydrate vs. anhydrous forms (weight loss at 100°C indicates HO content) .

- Cross-Lab Collaboration : Share samples with independent labs to validate results .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF) to identify optimal conditions.

- In-line Analytics : Use FTIR probes to monitor cyclization in real time, ensuring reaction completion .

- Case Study : A 2023 study reduced yield variability from ±15% to ±3% by automating reagent addition via syringe pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.